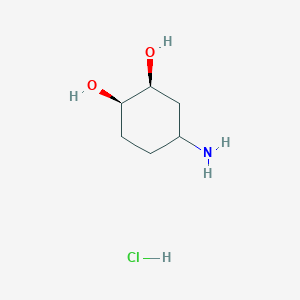![molecular formula C10H13Cl2N3 B2414878 1,2,3,4-四氢吡嗪并[1,2-a]苯并咪唑;二盐酸盐 CAS No. 112842-83-8](/img/structure/B2414878.png)
1,2,3,4-四氢吡嗪并[1,2-a]苯并咪唑;二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by a fused ring system that includes a pyrazine ring and a benzimidazole ring
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
Similar compounds have been known to exhibit a wide spectrum of biological activity and numerous therapeutic applications in medicine .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to their wide spectrum of biological activity .
Result of Action
Similar compounds have been found to exhibit a wide spectrum of biological activity, including antibacterial effects .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as α-amylase and α-glucosidase . These interactions are crucial in regulating carbohydrate metabolism, making the compound a potential candidate for the development of antidiabetic agents. Additionally, 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride has been found to interact with bacterial enzymes, demonstrating antibacterial properties against both Gram-positive and Gram-negative bacteria .
Cellular Effects
The effects of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain bacterial cells by interfering with their metabolic processes . In mammalian cells, 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride can affect gene expression related to carbohydrate metabolism, thereby influencing cellular energy balance and homeostasis .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride involves its binding interactions with specific biomolecules. This compound acts as an enzyme inhibitor by binding to the active sites of enzymes such as α-amylase and α-glucosidase, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride can maintain its inhibitory effects on enzymes and cellular processes, making it a reliable candidate for prolonged biochemical research .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride vary with different dosages in animal models. At lower doses, this compound has been found to effectively inhibit target enzymes without causing significant adverse effects . At higher doses, some toxic effects have been observed, including disruptions in normal metabolic processes and potential cytotoxicity . These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. This compound interacts with enzymes such as α-amylase and α-glucosidase, which play key roles in the breakdown of polysaccharides into simpler sugars . By inhibiting these enzymes, 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride can modulate metabolic flux and alter metabolite levels, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The presence of binding proteins enhances its localization and accumulation in target tissues, thereby increasing its efficacy in biochemical reactions .
Subcellular Localization
1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and regulatory proteins . Additionally, post-translational modifications and targeting signals may direct 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride to specific organelles, further influencing its biochemical properties and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
Pyrido[1,2-a]benzimidazole: Similar in structure but with a pyridine ring instead of a pyrazine ring.
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole: Another derivative with a pyridine ring, known for its antibacterial activity.
Uniqueness
1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties
属性
IUPAC Name |
1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-2-4-9-8(3-1)12-10-7-11-5-6-13(9)10;;/h1-4,11H,5-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLNKQGTGNTJFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C32)CN1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414795.png)
![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2414797.png)
![N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2414798.png)
![2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2414799.png)
![Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride](/img/structure/B2414800.png)

![Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate](/img/structure/B2414808.png)
![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2414809.png)
![2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)

![(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2414813.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2414814.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2414817.png)
![7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2414818.png)
